molecular formula C13H14N2O2 B13692196 Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate

Cat. No.: B13692196
M. Wt: 230.26 g/mol
InChI Key: NLSGVJKYSOQZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family This compound is characterized by the presence of a methyl group and an o-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate typically involves the reaction of 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylic acid+methanolcatalystMethyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate+water\text{5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylic acid+methanolcatalyst​Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The methyl and o-tolyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.

Scientific Research Applications

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 5-methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-8-6-4-5-7-10(8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

NLSGVJKYSOQZNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(N2)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.